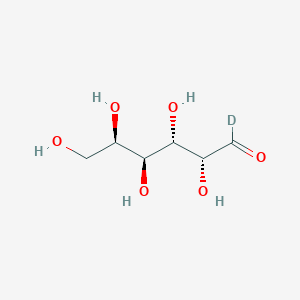
(1s,4s)-Menin-MLL inhibitor-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,4s)-Menin-MLL inhibitor-23 is a synthetic compound designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is crucial in the development of certain types of leukemia, making this compound a potential therapeutic agent in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-Menin-MLL inhibitor-23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:
Step 1: Formation of intermediate A through a condensation reaction.
Step 2: Conversion of intermediate A to intermediate B via a reduction reaction.
Step 3: Final coupling of intermediate B with a specific reagent to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of catalysts: To increase reaction efficiency.
Purification techniques: Such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,4s)-Menin-MLL inhibitor-23 may undergo various chemical reactions, including:
Oxidation: Conversion to an oxidized form using oxidizing agents.
Reduction: Reduction to a more reduced form using reducing agents.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative, while substitution could result in a compound with a different functional group.
Wissenschaftliche Forschungsanwendungen
(1s,4s)-Menin-MLL inhibitor-23 has several scientific research applications, including:
Chemistry: Studying the interaction between menin and MLL proteins.
Biology: Investigating the role of menin-MLL interaction in cellular processes.
Medicine: Developing potential therapies for leukemia and other cancers.
Industry: Potential use in the development of diagnostic tools or therapeutic agents.
Wirkmechanismus
The mechanism of action of (1s,4s)-Menin-MLL inhibitor-23 involves binding to the menin protein, thereby preventing its interaction with MLL proteins. This inhibition disrupts the downstream signaling pathways that contribute to the development of leukemia. Key molecular targets and pathways include:
Menin protein: The primary target of the inhibitor.
MLL proteins: Interaction partners of menin.
Downstream signaling pathways: Pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1s,4s)-Menin-MLL inhibitor-1
- (1s,4s)-Menin-MLL inhibitor-2
- (1s,4s)-Menin-MLL inhibitor-3
Uniqueness
(1s,4s)-Menin-MLL inhibitor-23 may have unique properties compared to similar compounds, such as:
- Higher potency: More effective at inhibiting menin-MLL interaction.
- Better selectivity: More selective for menin over other proteins.
- Improved pharmacokinetics: Better absorption, distribution, metabolism, and excretion properties.
Eigenschaften
Molekularformel |
C36H53FN6O4 |
|---|---|
Molekulargewicht |
652.8 g/mol |
IUPAC-Name |
tert-butyl N-[4-[[2-[5-[2-[di(propan-2-yl)carbamoyl]-4-fluorophenoxy]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C36H53FN6O4/c1-24(2)43(25(3)4)33(44)29-18-27(37)10-13-30(29)46-31-19-38-23-39-32(31)42-21-36(22-42)14-16-41(17-15-36)20-26-8-11-28(12-9-26)40-34(45)47-35(5,6)7/h10,13,18-19,23-26,28H,8-9,11-12,14-17,20-22H2,1-7H3,(H,40,45) |
InChI-Schlüssel |
HATUKNGROGAFLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


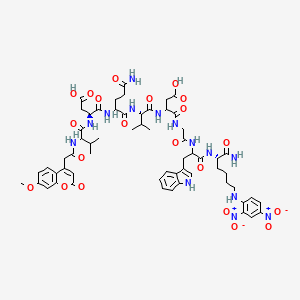
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
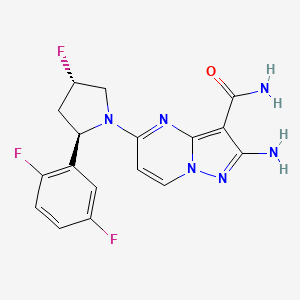
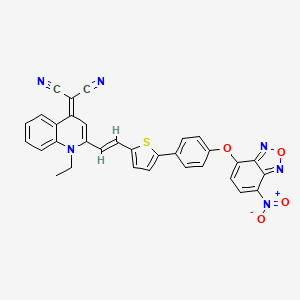
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
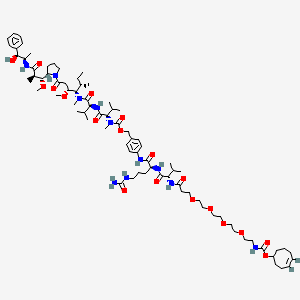
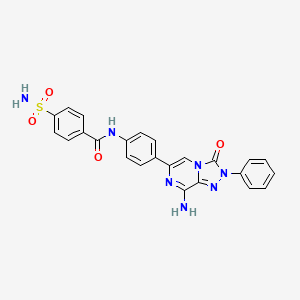
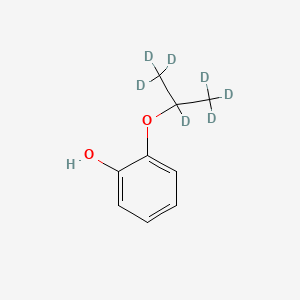
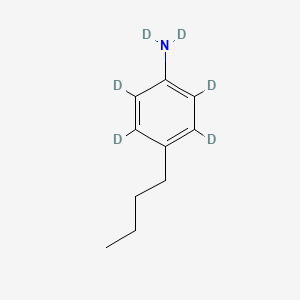
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)
